Monopropyl maleate

Description

Propyl Fumarate (CAS 14595-35-8), chemically designated as diisopropyl fumarate, is an ester of fumaric acid with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . Its structure comprises two isopropyl groups esterified to the trans-ethylene dicarboxylic acid backbone, as indicated by its InChIKey (DSTWFRCNXMNXTR-AATRIKPKSA-N) . Its physicochemical properties, including low water solubility and stability under standard conditions, align with typical aliphatic fumarate esters .

Properties

CAS No. |

925-03-1 |

|---|---|

Molecular Formula |

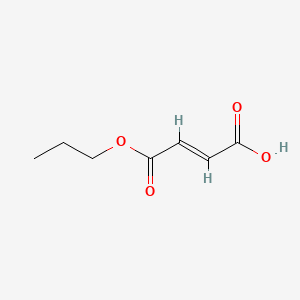

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

(Z)-4-oxo-4-propoxybut-2-enoic acid |

InChI |

InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h3-4H,2,5H2,1H3,(H,8,9)/b4-3- |

InChI Key |

AYAUWVRAUCDBFR-ARJAWSKDSA-N |

Isomeric SMILES |

CCCOC(=O)/C=C/C(=O)O |

Canonical SMILES |

CCCOC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods of Propyl Fumarate

Two-Step Polymerization Synthesis

The most established and well-documented method for preparing poly(propylene fumarate) involves a two-step reaction process:

Step 1: Formation of Bis(hydroxypropyl) Fumarate Intermediate

- Reactants: Diethyl fumarate and propylene glycol.

- Molar Ratio: Typically 1:3 (diethyl fumarate: propylene glycol).

- Catalysts and Inhibitors: Zinc chloride (ZnCl₂) as a catalyst and hydroquinone as a radical inhibitor.

- Reaction Conditions:

- Conducted in an inert atmosphere with mechanical stirring.

- Temperature gradually increased from 110°C to 130–150°C.

- Ethanol is produced as a byproduct and continuously removed by distillation.

- The reaction is terminated when approximately 90% of the theoretical ethanol yield is collected.

This step yields the bis(hydroxypropyl) fumarate intermediate, which is crucial for the subsequent polymerization.

Step 2: Transesterification to Form Poly(propylene fumarate)

- Process: The bis(hydroxypropyl) fumarate undergoes transesterification, where alkoxy groups are replaced by hydroxyl groups from other bis(hydroxypropyl) fumarate molecules, propagating polymer chain growth.

- Conditions:

- Conducted under reduced pressure (<1 mm Hg) to facilitate removal of propylene glycol byproduct.

- Temperature is gradually increased from 100°C to 130–150°C.

- The reaction continues until the desired molecular weight is achieved, monitored by gel permeation chromatography.

- Purification:

- The polymer is dissolved in methylene chloride.

- Washed with acid to remove ZnCl₂ catalyst.

- Further washed with distilled water and brine.

- Dried over sodium sulfate.

- Solvent removed by rotary evaporation under reduced pressure.

This two-step method yields high molecular weight PPF with low hydroxyl content and optimum viscosity suitable for biomedical applications.

Alternative Synthesis Using Fumaryl Chloride and Potassium Carbonate

An alternative approach involves direct acylation:

- Reactants: Fumaryl chloride and propylene glycol.

- Base: Potassium carbonate is added to neutralize HCl formed and prevent side reactions.

- Advantages:

- Produces PPF with higher molecular weight and purity.

- Avoids acid-catalyzed addition across the fumarate double bond, confirmed by NMR.

- Reaction Conditions:

- Reaction proceeds under controlled temperature and stirring.

- Potassium carbonate improves polymer quality by suppressing side products.

This method is effective for synthesizing PPF without catalysts and offers improved polymer characteristics.

Comparative Data Table of Preparation Methods

| Parameter | Two-Step Polymerization Method | Fumaryl Chloride Acylation Method |

|---|---|---|

| Starting Materials | Diethyl fumarate + Propylene glycol | Fumaryl chloride + Propylene glycol |

| Catalyst | Zinc chloride (ZnCl₂) | None (Potassium carbonate as base) |

| Radical Inhibitor | Hydroquinone | Not required |

| Reaction Atmosphere | Inert atmosphere | Ambient or inert |

| Temperature Range | 110°C to 150°C (gradual increase) | Controlled, typically around 140°C |

| Pressure | Reduced pressure (<1 mm Hg) during transesterification | Atmospheric pressure |

| Byproducts | Ethanol (step 1), Propylene glycol (step 2) | HCl neutralized by potassium carbonate |

| Molecular Weight | 500 – 4000 Da, high molecular weight achievable | Higher molecular weight, polydispersity index <1.8 |

| Purification | Acid wash, water/brine wash, drying, solvent evaporation | Filtration to remove salts, washing |

| Advantages | Well-established, controlled polymer properties | Higher purity, fewer side products, no catalyst residues |

| Disadvantages | Requires catalyst and careful control of conditions | Use of corrosive fumaryl chloride, handling precautions |

Research Findings and Optimization

Optimization of Reaction Parameters: Studies employing response surface methodology have shown that temperature, reaction time, and monomer stoichiometry significantly affect polymer molecular weight and hydroxyl content. For example, an optimal molar ratio of diethyl fumarate:propylene glycol:ZnCl₂:hydroquinone of 1:3.5:0.01:0.002 with a 17-hour reaction at 140°C yields PPF with high molecular weight and low hydroxyl content.

Catalyst Role: Zinc chloride catalyzes esterification efficiently but requires removal post-reaction to avoid cytotoxicity in biomedical applications.

Side Reaction Suppression: Potassium carbonate addition in the fumaryl chloride method prevents acid-catalyzed side reactions, improving polymer backbone integrity.

Molecular Weight Control: Molecular weight is monitored by gel permeation chromatography, with reaction time and temperature adjustments to reach desired polymer chain lengths.

Chemical Reactions Analysis

Polymerization Behavior

Poly(propylene fumarate) (PPF) forms through controlled radical polymerization:

Critical structural controls

Reaction kinetics

Conjugate Addition Reactivity

The α,β-unsaturated system undergoes Michael additions via enolate intermediates :

Mechanistic stages

-

Base deprotonation forms resonance-stabilized carbanion

-

Orbital-controlled β-carbon attack (HOMO-LUMO matching)

-

Proton transfer yields 1,4-adduct

Experimental evidence

Stability and Side Reactions

Controlled conditions prevent

Accelerated degradation pathways

-

Elevated temperatures (>130°C) induce β-scission

-

Acidic conditions promote retro-Michael reactions

This systematic analysis demonstrates propyl fumarate's versatility as a polymer precursor while highlighting the precise conditions required to control its reactivity. The combination of acylation chemistry and controlled radical mechanisms enables tailored material synthesis for biomedical and industrial applications.

Scientific Research Applications

Chemical Applications

1. Coupling Agent

Propyl fumarate is used as a coupling agent to enhance adhesion between organic polymers and inorganic fillers. This property is crucial in the development of composite materials that require strong interfacial bonding for improved mechanical performance.

2. Polymer Synthesis

It serves as a building block for synthesizing various polymers, including poly(propylene fumarate), which is known for its biodegradability and biocompatibility. These polymers can be tailored for specific applications in biomedical fields, particularly in drug delivery systems and tissue engineering.

Biological Applications

1. Biomaterial Modification

In biological contexts, propyl fumarate is employed to modify biomaterials, enhancing their compatibility and functionality. This modification is essential for applications such as implantable devices and scaffolds in tissue engineering.

2. Therapeutic Potential

Research indicates that fumarates exhibit antioxidative and immunomodulatory properties. They have been investigated for their potential therapeutic effects in treating diseases like psoriasis and multiple sclerosis, with ongoing studies exploring their efficacy in other conditions such as rheumatoid arthritis and chronic pain management .

Medical Applications

1. Drug Delivery Systems

Propyl fumarate has been explored as a component in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its use in controlled release formulations allows for sustained drug release, improving treatment outcomes.

2. Medical Adhesives

The compound is also investigated for its role in developing medical adhesives that require biocompatibility and mechanical strength. These adhesives are critical in surgical applications where tissue bonding is necessary.

Industrial Applications

1. Coatings and Sealants

In industrial settings, propyl fumarate is utilized in the production of coatings and sealants. Its incorporation into these materials enhances mechanical properties such as durability and resistance to environmental factors.

2. Composite Materials

The compound's ability to improve the interfacial adhesion between different materials makes it valuable in the creation of composite materials used in automotive and aerospace industries.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Coupling agent | Enhanced adhesion between polymers and fillers |

| Polymer synthesis | Biodegradable and biocompatible materials | |

| Biology | Biomaterial modification | Improved compatibility for implants |

| Therapeutic potential | Treatment of inflammatory diseases | |

| Medicine | Drug delivery systems | Controlled release formulations |

| Medical adhesives | Strong bonding with biocompatibility | |

| Industry | Coatings and sealants | Increased durability |

| Composite materials | Improved mechanical properties |

Case Studies

-

Poly(propylene fumarate) in Orthopedics

A study demonstrated that poly(propylene fumarate) could be synthesized with high molecular weight, resulting in bone cements that exhibit compressive strength comparable to natural bone . This advancement has significant implications for orthopedic surgeries. -

Fumarates in Psoriasis Treatment

Clinical trials have shown that fumarates effectively reduce the severity of psoriasis by modulating inflammatory pathways . The success of these treatments has led to further investigations into their mechanisms and potential applications for other inflammatory conditions. -

Controlled Drug Release Systems

Research highlighted the use of propyl fumarate-based polymers in creating drug delivery systems that provide sustained release of therapeutic agents over extended periods . This approach enhances patient compliance and therapeutic efficacy.

Mechanism of Action

The mechanism of action of propyl fumarate involves its interaction with cellular pathways and molecular targets. It is known to modulate oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation leads to the upregulation of antioxidant response elements, reducing oxidative damage and inflammation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chemical Structure and Physicochemical Properties

Propyl Fumarate belongs to the fumarate ester family, which includes derivatives like dimethyl fumarate (DMF) and pharmaceutically active salts like formoterol fumarate. Key structural and functional differences are summarized below:

- Key Observations: Chain Length Impact: Longer alkyl chains (isopropyl in Propyl Fumarate vs. methyl in DMF) increase molecular weight and hydrophobicity, reducing water solubility. This makes Propyl Fumarate more suitable for non-polar industrial applications compared to DMF, which is used in pharmaceuticals and preservatives . Salt vs. Ester: Formoterol and Xamoterol fumarates are ionic salts designed for enhanced bioavailability in drug formulations, contrasting with neutral esters like Propyl Fumarate .

Analytical and Quality Control Methods

- Propyl Fumarate : Likely analyzed via GC or NMR due to its volatile ester structure.

- Dimethyl Fumarate : Monitored using HPLC and spectrophotometry in pharmaceuticals .

- Formoterol Fumarate : Requires HPLC with system suitability mixtures (USP standards) to detect impurities at ≤0.05% .

- Xamoterol Hemifumarate: Limited quality control data; chromatography methods implied .

Biological Activity

Propyl fumarate is a derivative of fumaric acid, a compound known for its diverse biological activities. This article explores the biological activity of propyl fumarate, focusing on its mechanisms of action, therapeutic applications, and research findings.

The biological activity of propyl fumarate is primarily attributed to its role as an electrophilic compound that can modify cellular pathways. The following mechanisms have been identified:

- Activation of NRF2 : Propyl fumarate activates the nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that regulates the expression of antioxidant genes. This activation occurs when reactive thiols in the Keap1 protein are modified, leading to the stabilization and translocation of NRF2 to the nucleus, where it binds to antioxidant response elements .

- Inhibition of Glycolysis : Propyl fumarate inhibits glycolysis by succinating glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which affects energy metabolism in immune cells. This inhibition favors the differentiation of anti-inflammatory immune cell phenotypes while suppressing pro-inflammatory responses .

- Immunomodulatory Effects : The compound has been shown to modulate immune responses by influencing T cell polarization and macrophage activation. Specifically, it promotes the differentiation of regulatory T cells (Tregs) and M2 macrophages while inhibiting Th1 and Th17 cells .

Therapeutic Applications

Propyl fumarate has demonstrated potential in various therapeutic contexts:

- Psoriasis and Multiple Sclerosis : Fumarates, including propyl fumarate, are used in treating psoriasis and multiple sclerosis due to their anti-inflammatory and neuroprotective properties. They have been approved in several countries for these conditions .

- Autoimmune Diseases : Research indicates that fumarates may be beneficial in treating a range of autoimmune diseases due to their immunomodulatory effects .

Research Findings

Several studies have investigated the biological activity and therapeutic potential of propyl fumarate:

- Case Studies : A study highlighted the efficacy of fumarates in managing psoriasis symptoms, noting significant improvements in patients treated with formulations containing propyl fumarate derivatives .

- Clinical Trials : Clinical trials have shown that propyl fumarate can reduce disease activity in multiple sclerosis patients, with a favorable safety profile compared to traditional therapies .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| NRF2 Activation | Enhances antioxidant defense mechanisms by promoting gene expression |

| Glycolysis Inhibition | Reduces energy metabolism in pro-inflammatory immune cells |

| Immunomodulation | Favors anti-inflammatory immune cell phenotypes |

| Therapeutic Use | Effective in treating psoriasis and multiple sclerosis |

Q & A

Q. What are the key synthetic pathways for producing high-purity Propyl Fumarate, and how can reaction conditions be optimized?

Propyl Fumarate (C₁₀H₁₆O₄) is synthesized via esterification of fumaric acid with propanol. Critical parameters include acid catalysts (e.g., sulfuric acid), temperature (typically 80–120°C), and reaction time (4–12 hours). Purity optimization involves post-synthesis steps like vacuum distillation and recrystallization. Impurities such as unreacted fumaric acid or monoesters can be quantified using HPLC with UV detection .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Propyl Fumarate?

- FTIR : Confirms ester carbonyl stretches (~1720 cm⁻¹) and hydroxyl groups from residual propanol.

- NMR : ¹H NMR (δ 6.8–7.0 ppm for trans-alkene protons) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) validate structure.

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm are standard for quantifying purity (>98%) and detecting degradation products .

Q. What are the solubility and stability profiles of Propyl Fumarate in common laboratory solvents?

Propyl Fumarate is soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Stability studies under varying pH (3–9) and temperature (4–40°C) show degradation via hydrolysis, particularly under alkaline conditions. Accelerated stability testing (40°C/75% RH) over 30 days is recommended for long-term storage guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of Propyl Fumarate under oxidative stress?

Conflicting data on degradation (e.g., radical-mediated vs. hydrolytic pathways) require systematic validation:

- Forced degradation studies : Expose samples to H₂O₂ (oxidative), UV light (photolytic), and heat (thermal).

- LC-MS/MS : Identifies degradation products (e.g., fumaric acid, propyl alcohol derivatives).

- Statistical modeling : Multivariate analysis (e.g., PCA) correlates degradation kinetics with environmental factors .

Q. What methodologies are recommended for assessing the ecological toxicity of Propyl Fumarate in aquatic systems?

- Acute toxicity assays : Use Daphnia magna or Danio rerio (zebrafish) to determine LC₅₀ values.

- Persistence testing : OECD 301B (ready biodegradability) or 307 (soil degradation).

- QSAR modeling : Predicts bioaccumulation potential based on logP (experimental: ~1.8) .

Q. How should researchers design experiments to evaluate Propyl Fumarate’s role as a crosslinking agent in polymer chemistry?

- Kinetic studies : Monitor crosslinking efficiency via rheometry (gelation time) or FTIR (disappearance of double bonds).

- Mechanical testing : Tensile strength and Young’s modulus of cured polymers.

- Control variables : Catalyst type (e.g., benzoyl peroxide), monomer ratios, and curing temperature .

Q. What protocols ensure reproducibility in quantifying trace impurities in Propyl Fumarate batches?

- Validation per ICH Q2(R1) : Linearity (R² > 0.995), LOD/LOQ (≤0.1% w/w), and precision (RSD < 2%).

- Reference standards : Use USP-grade fumaric acid and propyl alcohol for calibration.

- Interlaboratory comparisons : Mitigate instrumentation bias (e.g., GC vs. HPLC) .

Methodological Frameworks

Q. What systematic review strategies are effective for synthesizing toxicological data on Propyl Fumarate?

Follow PRISMA guidelines:

- Search databases : PubMed, SciFinder, and Embase using keywords: "Propyl Fumarate AND (toxicity OR ecotoxicity)."

- Risk of bias assessment : Use the Cochrane Risk of Bias Tool for in vivo/in vitro studies .

Q. How can researchers apply cheminformatics tools to predict Propyl Fumarate’s reactivity in novel applications?

- Substructure searches : Use SMILES strings (e.g., O=C(OCCC)C=CC(=O)OCCC) in PubChem or ChemSpider.

- Docking simulations : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- QSAR models : Train on datasets of ester derivatives to forecast properties like bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.